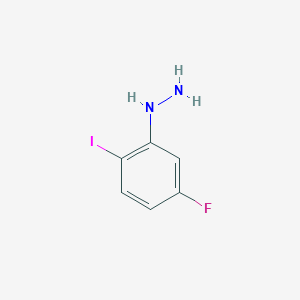

5-Fluoro-2-iodophenylhydrazine

Description

5-Fluoro-2-iodophenylhydrazine is a fluorinated and iodinated phenylhydrazine derivative with the molecular formula C₆H₅FIN₂ (molecular weight: 251.04 g/mol). The compound features a fluorine atom at the 5-position and an iodine atom at the 2-position of the phenyl ring, attached to a hydrazine group. This substitution pattern confers unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research.

Properties

Molecular Formula |

C6H6FIN2 |

|---|---|

Molecular Weight |

252.03 g/mol |

IUPAC Name |

(5-fluoro-2-iodophenyl)hydrazine |

InChI |

InChI=1S/C6H6FIN2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2 |

InChI Key |

LPRQJJFSEWZQMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)NN)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodophenylhydrazine typically involves the introduction of fluorine and iodine atoms onto a phenylhydrazine backbone. One common method is the halogenation of phenylhydrazine derivatives. For instance, starting with 2-iodophenylhydrazine, a fluorination reaction can be carried out using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include halogen exchange reactions, where a precursor compound undergoes selective halogenation. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-iodophenylhydrazine can undergo various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form azo compounds.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions, with boronic acids as coupling partners.

Major Products:

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Fluoro-2-iodophenylhydrazine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including heterocycles and pharmaceuticals .

Biology: In biological research, this compound can be used to study the effects of halogenated phenylhydrazines on biological systems. It may also be employed in the development of radiolabeled compounds for imaging studies .

Medicine: Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it valuable for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iodophenylhydrazine involves its interaction with molecular targets through its functional groups. The hydrazine group can form covalent bonds with electrophilic centers, while the fluorine and iodine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The table below summarizes key structural and functional differences between 5-Fluoro-2-iodophenylhydrazine and analogous compounds:

Key Observations:

- Iodine vs. Methyl/Chloro: The iodine substituent in this compound increases molecular weight and polarizability compared to methyl or chloro analogs.

- Fluorine Position : Fluorine at the 5-position (meta to hydrazine) optimizes electron-withdrawing effects, stabilizing intermediates in cyclization reactions compared to ortho-substituted analogs like 2-Fluorophenylhydrazine .

- Structural Complexity : Compounds like 5-Fluoro-3-(2-phenylhydrazinylidene)indolin-2-one exhibit fused-ring systems, broadening biological activity but complicating synthesis compared to simpler phenylhydrazines .

Electronic and Steric Effects

- Electron-Withdrawing Groups: The 5-fluoro-2-iodo substitution creates a strong electron-deficient aromatic ring, enhancing electrophilic substitution at the 4-position. This contrasts with 5-[(2-Chloro-4-fluorophenoxy)methyl]-2-furohydrazide, where electron-withdrawing groups stabilize the hydrazide moiety .

- Steric Hindrance : The bulky iodine atom in this compound may reduce reaction rates in sterically sensitive reactions compared to smaller substituents like methyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.